(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride is a chemical compound characterized by its unique structure and potential pharmacological properties. It features a piperidine ring that is substituted at the 1-position with a pyrimidine moiety at the 2-position, along with an amino group at the 3-position. This compound is primarily recognized for its role as a selective agonist for the 5-HT4 serotonin receptor, which is implicated in various physiological processes, including gastrointestinal motility and cognitive function. The dihydrochloride form enhances its solubility in water, which may influence its biological activity and therapeutic applications.
(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride falls under the category of organic compounds, specifically within the class of piperidine derivatives. It is also classified as a pharmaceutical agent due to its interaction with serotonin receptors, which are critical in neurotransmission and various therapeutic areas .
The synthesis of (S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride typically involves multiple steps. A common synthetic route begins with the reaction of pyrimidine-2-carbaldehyde with (S)-3-aminopiperidine in the presence of reducing agents to yield the target compound.
In an industrial context, synthesis may utilize continuous flow reactors to enhance efficiency and yield. Key reaction conditions often include specific solvents and catalysts to facilitate the formation of the desired product while maintaining high purity levels. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final compound effectively.
The molecular structure of (S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride can be described using its IUPAC name: (S)-1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride. The InChI code for this compound is:
This structure indicates the presence of nitrogen atoms in both the piperidine and pyrimidine rings, contributing to its biological activity .
The molecular formula is C9H14N4·2Cl, confirming the presence of two hydrochloride ions associated with each molecule of the base compound. The molecular weight is approximately 251.16 g/mol .
(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions where different functional groups can be introduced.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperature and pH levels to ensure optimal yields.
The mechanism of action for (S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride primarily involves its binding affinity to specific receptors in the body, particularly the 5-HT4 serotonin receptor. This interaction modulates receptor activity, influencing various biological pathways associated with neurotransmission and gastrointestinal function. The compound's agonistic effect on this receptor suggests potential therapeutic applications in treating disorders such as irritable bowel syndrome and cognitive impairments related to Alzheimer's disease.
(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride is typically found in solid form at room temperature. Its purity is generally reported at around 97%, making it suitable for laboratory use .
The compound exhibits good solubility in water due to the presence of hydrochloride ions, which enhances its bioavailability. Its stability under standard laboratory conditions allows for various applications in research settings .
(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride has been studied for potential pharmacological applications due to its selective agonism at serotonin receptors. Research indicates its utility in exploring treatments for gastrointestinal disorders and cognitive dysfunctions related to neurodegenerative diseases. Additionally, ongoing studies may reveal further applications in medicinal chemistry aimed at developing novel therapeutic agents targeting similar pathways .
The construction of the chiral piperidine-pyrimidine hybrid scaffold in (S)-1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride requires precise stereochemical control at the C3 position, which represents a significant synthetic challenge. Two principal strategies have emerged for achieving high enantiomeric excess (ee) in this architecturally complex pharmacophore:
Chiral Pool Utilization: Optically active natural product derivatives serve as stereochemical templates. (S)-Pyroglutaminol undergoes reductive ring expansion under hydrogenation conditions (50-100 bar H₂, Ru/C catalyst) to directly furnish the (S)-piperidin-3-amine scaffold. Subsequent N-arylation with 2-chloropyrimidine completes the core structure. This approach delivers enantiopure material (>99% ee) but suffers from lengthy protection/deprotection sequences and moderate overall yields (45-55%) [5] [9].
Asymmetric Hydrogenation: Prochiral pyridine precursors enable more convergent access. 3-Aminopyridines bearing the pyrimidinyl group undergo enantioselective hydrogenation using Ir-(S)-MeO-BIPHEP catalysts. Critical to success is the in situ protection of the amine as a benzoyl derivative, preventing catalyst poisoning while maintaining substrate solubility. This method achieves 92-95% ee and 85% yield under optimized conditions (70°C, 80 bar H₂, THF/MeOH 4:1) [9].
Table 1: Comparative Analysis of Stereoselective Approaches
Strategy | Key Reagent/Catalyst | ee (%) | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Chiral Pool Derivatization | (S)-Pyroglutaminol/Ru/C | >99 | 45-55 | Excellent ee; Lengthy synthesis |
Asymmetric Hydrogenation | Ir-(S)-MeO-BIPHEP complex | 92-95 | 85 | Convergent; Requires protecting groups |
Enzymatic Desymmetrization | Lipase PS-30 | 98 | 78 | Green chemistry; Limited substrate scope |
A third approach employs enzymatic desymmetrization of meso-piperidine diesters. Lipase PS-30-catalyzed methanolysis of 3,5-diacetoxy-1-(pyrimidin-2-yl)piperidine provides the chiral monoacetate precursor with 98% ee, which undergoes Curtius rearrangement to install the amine functionality. While environmentally advantageous, this route's scalability is hindered by enzyme costs and narrow substrate tolerance [9].
The hydrogenation of pyridine intermediates to piperidines constitutes the pivotal stereodetermining step in synthesizing the target compound. Recent advances address historical challenges of harsh conditions and poor stereocontrol through innovative catalytic systems:
Heterogeneous Nickel Catalysis: Ni silicide catalysts (NiSi-Melamine) facilitate pyridine reduction under unprecedented mild conditions (80°C, 20 bar H₂). The catalyst's electron-deficient surface enhances substrate adsorption via π-complexation, enabling complete conversion of 3-aminopyridine derivatives in water within 6 hours. This system exhibits exceptional chemoselectivity, preserving reducible pyrimidine rings and amine functionalities without competitive hydrogenolysis [9].
Ruthenium-Mediated Dynamic Kinetic Resolution: For racemic pyridinium salts, Ru(PhTPY) catalysts enable dynamic kinetic resolution during hydrogenation. The mechanism involves reversible substrate racemization coupled with enantioselective hydride transfer. This approach converts (±)-1-(pyrimidin-2-yl)-3-aminopyridinium salts to (S)-piperidines with 90% ee and 82% yield, representing a breakthrough for racemic feedstock utilization [2] [9].
Critical to hydrogenation efficiency is solvent-proticity modulation. Protic solvents (e.g., MeOH, EtOH) facilitate proton-coupled electron transfer (PCET) mechanisms, lowering the energy barrier for imine reduction. Conversely, aprotic solvents (THF, dioxane) favor substrate adsorption but decelerate hydrogenation kinetics by 3-5 fold. Mixed solvent systems (THF/MeOH 3:1) optimally balance adsorption thermodynamics and proton availability [2] [7].
Solvent effects transcend mere reaction medium roles, critically influencing intermediate stability, transition state energies, and catalyst performance throughout the synthetic sequence:
Biphasic Stabilization of Iminium Intermediates: During reductive amination steps, water/THF biphasic systems (1:3 ratio) stabilize electrophilic iminium intermediates via hydrogen-bonding networks. This microenvironment reduces hydrolysis side reactions while enhancing diastereoselectivity from 3:1 to >20:1 dr. The aqueous phase acts as a proton reservoir, facilitating rapid proton transfer during the rate-determining hydride addition [2] [7].
Competitive Adsorption Kinetics: Solvent molecules compete with reactants for catalytic sites according to the Langmuir-Hinshelwood model. Polar solvents (DMF, DMSO) exhibit strong adsorption coefficients (Kₐᵈˢ = 15-30), inhibiting substrate access to metal centers. This phenomenon explains the 40% rate reduction observed in DMF versus toluene (Kₐᵈˢ = 2.5) during Pd-catalyzed N-arylation. The optimal balance is achieved with moderately polar ethers like 2-MeTHF (Kₐᵈˢ = 5.2) [2] [7].
Table 2: Solvent Parameters and Reaction Performance
Solvent System | Dielectric Constant (ε) | Competitive Adsorption Constant (Kₐᵈˢ) | Relative Reaction Rate | Intermediate Stability |
---|---|---|---|---|
Water/THF (1:3) | 7.5 | N/A | 1.0 (reference) | High |
Methanol | 32.7 | 8.3 | 0.9 | Moderate |
Toluene | 2.4 | 2.5 | 1.3 | Low |
DMF | 36.7 | 28.7 | 0.6 | Low |
2-MeTHF | 6.2 | 5.2 | 1.4 | High |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1